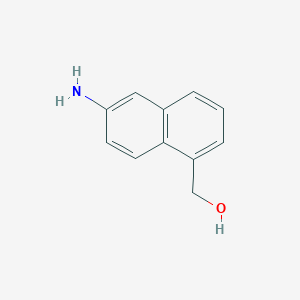

(6-Aminonaphthalen-1-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(6-aminonaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H11NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6,13H,7,12H2 |

InChI Key |

AEKJNBJPQKDNDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)CO |

Origin of Product |

United States |

Advanced Synthetic Strategies for 6 Aminonaphthalen 1 Yl Methanol and Its Structural Analogues

De Novo Synthetic Routes

The construction of the (6-Aminonaphthalen-1-yl)methanol scaffold from basic precursors can be achieved through several strategic pathways. These routes are designed to build the naphthalene (B1677914) core and introduce the requisite amino and hydroxymethyl functionalities in a controlled manner.

Reduction Methodologies from Carbonyl and Nitro Precursors

A primary strategy for the synthesis of aminonaphthalenemethanols involves the reduction of corresponding carbonyl and nitro compounds. The selective reduction of a nitro group in the presence of other functional groups, such as a ketone, is a common and effective method. For instance, the reduction of a nitro-substituted naphthalenyl ethanone (B97240) to the corresponding amino compound can be achieved using zinc in an acidic medium. This method is advantageous due to its high selectivity and straightforward procedure, leaving the acetyl group intact for further modification or subsequent reduction.

A more recent development involves the use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com This system has been shown to be effective for the reduction of various nitroarenes to their corresponding amines under mild conditions, and it demonstrates selectivity for the nitro group over carbonyl functionalities. jsynthchem.com

Once the amino group is in place, the carbonyl function can be reduced to the desired alcohol. Sodium borohydride (NaBH₄) is a commonly employed reagent for the reduction of ketones to secondary alcohols. mdpi.com For example, 1-acyl-2-aminonaphthalenes can be effectively reduced to 1-(1-hydroxyalkyl)-2-aminonaphthalenes using NaBH₄ in a mixed solvent system like methanol (B129727) and THF. mdpi.com

Table 1: Comparison of Reduction Methods for Nitroarene Precursors

| Reducing Agent System | Substrate Example | Key Advantages | Reaction Conditions |

| Zn / HCl | 1-(6-nitronaphthalen-2-yl)ethanone | High selectivity, simple procedure | Aqueous acidic medium, elevated temperatures |

| NaBH₄ / Ni(PPh₃)₄ | General nitroarenes | Mild conditions, high efficiency (85-94%) jsynthchem.com | Room temperature, ethanol (B145695) solvent jsynthchem.com |

Nucleophilic Substitution and Amination Reactions in Naphthalene Systems

The introduction of an amino group onto the naphthalene ring can also be accomplished through nucleophilic substitution reactions. A notable example is the Bucherer reaction, which converts naphthols to naphthylamines. mdpi.com This reaction is a key step in multi-step syntheses of naphthalene-based amino alcohols. mdpi.comresearchgate.net

Another approach involves the direct amination of a hydroxynaphthalene precursor under high-pressure and high-temperature conditions. For example, the synthesis of 1-(6-Aminonaphthalen-2-yl)ethanone has been reported from 6-acyl-2-hydroxynaphthalene by reacting it with sodium metabisulfite (B1197395) and ammonium (B1175870) hydroxide (B78521) in a sealed reactor at approximately 140°C. This process likely proceeds through a series of nucleophilic substitution and rearrangement steps to install the amino group. While this method is suitable for larger-scale synthesis, it requires specialized equipment.

Multi-Step Synthesis of Naphthalene-Based Amino Alcohols

The synthesis of naphthalene-based amino alcohols often requires a multi-step approach to achieve the desired substitution pattern and functionality. researchgate.net A concise, four-step synthetic pathway starting from readily available 2-naphthol (B1666908) analogues has been developed for the synthesis of 1,2-amino alcohols on a naphthalene scaffold. mdpi.comresearchgate.net

The general sequence of this synthesis is as follows:

Amination: Conversion of a 2-naphthol to a 2-naphthylamine (B18577) via the Bucherer reaction. mdpi.com

Acylation: Selective C-acetylation of the 2-naphthylamine through the Sugasawa reaction to yield a 1-acyl-2-aminonaphthalene. mdpi.com

Reduction: Reduction of the acetyl group using a reducing agent like sodium borohydride to form the corresponding 1-(1-hydroxyalkyl)-2-aminonaphthalene. mdpi.com

This strategic sequence allows for the controlled introduction of the amino and hydroxyl functionalities onto the naphthalene core.

Regioselective Synthesis and Isomer Control

Controlling the position of substituents on the naphthalene ring is a critical aspect of the synthesis. The choice of starting material and the reaction sequence are paramount in determining the final regiochemical outcome. For instance, starting a synthetic sequence from a 2-substituted naphthalene, like 2-naphthol, will generally lead to products with substitution at the 1 and 2 positions, as seen in the multi-step synthesis described previously. mdpi.com

Achieving a different substitution pattern, such as the 1,6-disubstitution of this compound, requires a synthetic design that directs the functionalities to these specific positions. This often involves starting with a naphthalene derivative that already possesses a substituent at one of the desired positions, which then directs the subsequent functionalization steps. The specific strategies for achieving the 1,6-isomer often rely on electrophilic aromatic substitution reactions on a 2-substituted naphthalene, where the directing effects of the initial substituent guide the incoming groups to the desired locations.

Functionalization and Derivatization Approaches

Once the this compound core has been synthesized, its amino and hydroxyl groups can be further modified through various functionalization and derivatization reactions. These modifications are often crucial for tuning the properties of the final molecule.

Alkylation and Acylation of Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound offer two sites for functionalization. Selective modification of one group in the presence of the other is a key challenge.

Alkylation:

Selective O-alkylation of the hydroxyl group can be achieved by first protecting the more nucleophilic amino group. researchgate.netresearchgate.net For example, the amino group can be reversibly protected by forming an imine with benzaldehyde. Subsequent alkylation of the hydroxyl group can then be carried out, followed by hydrolysis of the imine to restore the free amino group. researchgate.net

Direct N-alkylation of the amino group is also possible. Catalytic methods have been developed for the direct N-alkylation of unprotected amino acids and peptides using alcohols, which could be adapted for aminonaphthalenemethanols. nih.gov

Acylation:

Selective N-acylation of the amino group in amino alcohols is a common transformation. google.com This can be achieved by reacting the amino alcohol with a mixed anhydride, which is formed in situ from a carboxylic acid and a sulfonyl chloride. google.com This method has been shown to be highly selective for the amino group, with no O-acylated products being observed. google.com

Table 2: Summary of Functionalization Strategies

| Functionalization | Target Group | Reagents and Conditions | Key Features |

| O-Alkylation | Hydroxyl | 1. Benzaldehyde (protection of NH₂) 2. Alkyl halide, K₂CO₃ 3. HCl (deprotection) researchgate.net | Selective alkylation of the hydroxyl group. researchgate.net |

| N-Alkylation | Amino | Alcohol, Catalyst (e.g., Cat 1) nih.gov | Direct alkylation of the unprotected amino group. nih.gov |

| N-Acylation | Amino | R-COOH, Alkyl sulfonyl chloride, Organic base google.com | Highly selective acylation of the amino group. google.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The functionalization of the naphthalene ring system is foundational to the synthesis of its derivatives. Both electrophilic and nucleophilic aromatic substitution reactions are employed, with the regiochemical outcome being a key consideration.

Electrophilic Aromatic Substitution (EAS)

Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution. libretexts.orguomustansiriyah.edu.iq The reaction typically proceeds via the formation of a carbocation intermediate (a sigma complex), and the stability of this intermediate determines the position of substitution. uomustansiriyah.edu.iq

Regioselectivity: Substitution can occur at two positions: C1 (α) or C2 (β). wordpress.com Attack at the α-position is generally favored kinetically because the resulting carbocation intermediate is better stabilized by resonance. For α-substitution, the positive charge can be delocalized over two positions while retaining a complete benzene ring, which is not possible for β-substitution. libretexts.orguomustansiriyah.edu.iq However, under thermodynamic control (higher temperatures), the more sterically stable β-product can sometimes be favored, as seen in reactions like sulfonation. wordpress.com

Influence of Substituents: Existing substituents on the naphthalene core direct incoming electrophiles. Activating groups (e.g., -NH₂, -OH) increase the electron density of the ring they are on, promoting substitution on that ring, while deactivating groups (e.g., -NO₂) have the opposite effect. wordpress.com For a precursor to this compound, the directing effects of both the amino and the (protected) hydroxymethyl groups would need to be considered to predict the outcome of further substitutions. Traditional methods for synthesizing substituted naphthalenes often rely on this type of chemistry, though controlling regioselectivity can be challenging. nih.gov

| Position of Attack | Controlling Factor | Intermediate Stability | Typical Product | Rationale |

|---|---|---|---|---|

| α-Position (C1) | Kinetic Control | More Stable | Major Product (at low temp.) | Intermediate has more resonance structures that preserve a full benzene ring. libretexts.orgwordpress.com |

| β-Position (C2) | Thermodynamic Control | Less Stable | Major Product (at high temp., reversible reactions) | Product is sterically less hindered and more stable. wordpress.com |

Nucleophilic Aromatic Substitution (NAS)

In contrast to EAS, nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group (e.g., a halide). masterorganicchemistry.com The reaction proceeds through a negatively charged carbanionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.com While unsubstituted naphthalene does not readily undergo NAS, appropriately functionalized derivatives can be valuable substrates. elsevierpure.comquora.com For instance, a nitronaphthalene derivative could be subjected to NAS to introduce a precursor to the amino or hydroxyl function.

Orthogonal Protection and Deprotection Strategies

In the synthesis of complex molecules with multiple reactive functional groups, such as the amino and hydroxyl groups in this compound, orthogonal protection strategies are critical. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others, enabling stepwise modification of the molecule. bham.ac.uk

The amino and hydroxyl groups require distinct classes of protecting groups that can be removed under different conditions.

Amine Protection: Common protecting groups for amines include tert-butoxycarbonyl (Boc), which is acid-labile, and benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis.

Alcohol Protection: Alcohols are frequently protected as silyl (B83357) ethers (e.g., TBDMS, TIPS), which are removed by fluoride (B91410) ions, or as benzyl (B1604629) (Bn) ethers, removed by hydrogenolysis. The 2-naphthylmethyl (Nap) ether is another option, often removed oxidatively with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). acs.org

A synthetic route towards this compound might involve protecting the amine as a Boc group while the primary alcohol is protected as a silyl ether. The silyl ether could be removed with TBAF without affecting the Boc group, allowing for modification of the alcohol. Subsequently, the Boc group could be removed with trifluoroacetic acid to liberate the amine. This orthogonal relationship is key to achieving complex synthetic targets. bham.ac.uknih.gov

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) | |

| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) |

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | |

| 2-Naphthylmethyl | Nap | Oxidation (e.g., DDQ) acs.org |

Cross-Coupling Reactions for Naphthalene Core Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile methods for modifying the naphthalene core. youtube.comyoutube.com These reactions typically involve an organic halide or triflate and an organometallic coupling partner. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com It could be used to attach a hydroxymethyl equivalent or a protected amino group to a halogenated naphthalene scaffold. A strategy for synthesizing terrylene and quaterrylene (B86737) dyes has utilized Suzuki coupling with a borylated naphthalene precursor. acs.org

Negishi Coupling: This reaction uses an organozinc reagent as the nucleophilic partner. Organozinc reagents are known for their high functional group tolerance. youtube.com

Stille Coupling: This involves the reaction of an organostannane (organotin) with an organic halide. A significant drawback is the toxicity of the tin byproducts. youtube.comyoutube.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds, directly coupling an amine with an aryl halide or triflate. youtube.comacs.org This is a highly effective way to introduce the amino group onto the naphthalene ring system and has seen widespread application in the synthesis of pharmaceuticals and ligands. acs.org

These reactions offer a modular approach to building complex naphthalenes, allowing for the late-stage introduction of key functional groups.

| Reaction Name | Nucleophilic Partner (R¹-M) | Electrophilic Partner (R²-X) | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R¹-B(OH)₂) | Aryl/Vinyl Halide/Triflate | C-C | Mild conditions, stable reagents. youtube.com |

| Negishi | Organozinc (R¹-ZnX) | Aryl/Vinyl Halide/Triflate | C-C | High reactivity and functional group tolerance. youtube.com |

| Stille | Organostannane (R¹-SnR₃) | Aryl/Vinyl Halide/Triflate | C-C | Tolerant of many functional groups, but tin is toxic. youtube.com |

| Buchwald-Hartwig | Amine (R¹R²NH) | Aryl/Vinyl Halide/Triflate | C-N | Direct method for aniline (B41778) and derivative synthesis. acs.org |

Catalytic Methodologies in Naphthalene Amino Alcohol Synthesis

Modern catalytic methods offer efficient and selective routes to amino alcohols, including those with a naphthalene core. These strategies often provide advantages in terms of step economy and stereocontrol.

Transition Metal-Catalyzed Transformations

Beyond cross-coupling, transition metal catalysts enable a range of transformations for synthesizing amino alcohols. A prominent strategy is C-H functionalization, which directly converts an inert C-H bond into a C-N or C-O bond, streamlining synthetic pathways. acs.orgnih.gov

Catalytic C-H Amination: Palladium(II)-catalyzed allylic C-H amination has been developed as a stereoselective method to produce syn-1,2-amino alcohols from homoallylic carbamates. acs.orgnih.gov This process involves the formation of a π-allyl palladium intermediate followed by nucleophilic attack. Iridium catalysts have also been shown to be effective for the C-H amidation of sp³ methyl C-H bonds, which, after reduction, yield 1,2-amino alcohols. rsc.org

Catalytic Dihydroxylation: Iron catalysts have been developed for the dearomative syn-dihydroxylation of naphthalenes, using hydrogen peroxide as the oxidant. acs.org This method can introduce diol functionalities onto the aromatic core, which can then be further manipulated.

Reductive Transformations: A practical synthesis of naphthalene-based amino-alcohols involves the borohydride reduction of 1-acyl-2-aminonaphthalenes. mdpi.com This key step converts a keto group into the desired secondary alcohol, providing direct access to the amino-alcohol scaffold. mdpi.com

Organocatalysis and Biocatalysis in Stereoselective Synthesis

For many applications, particularly in pharmaceuticals, controlling the stereochemistry of the amino alcohol is paramount. Asymmetric organocatalysis and biocatalysis offer powerful solutions for achieving high enantioselectivity.

Organocatalysis: This field uses small, chiral organic molecules to catalyze asymmetric transformations. youtube.com Chiral amino alcohols, similar in structure to the target, can themselves act as organocatalysts. rsc.org For example, simple primary β-amino alcohols derived from amino acids can catalyze asymmetric Michael additions. rsc.org Proline and its derivatives are well-known organocatalysts that can activate substrates by forming chiral enamines or iminium ions, directing the stereochemical outcome of reactions like aldol (B89426) or Mannich additions, which are classic methods for constructing amino alcohols. youtube.comacs.org

Biocatalysis: This approach utilizes enzymes to perform chemical transformations. Enzymes offer unparalleled specificity and can operate under mild conditions. youtube.com While less general than small molecule catalysts, they can provide extremely high levels of enantio- and regioselectivity for specific substrates, making them a valuable tool for the synthesis of chiral building blocks.

The development of enantioselective radical C-H amination using a multi-catalytic system involving a chiral copper catalyst and a photocatalyst represents a cutting-edge strategy for accessing chiral β-amino alcohols. nih.gov Such methods bypass the need for chiral starting materials and provide direct access to valuable, enantioenriched products. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 6 Aminonaphthalen 1 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons, while two-dimensional (2D) techniques establish direct and long-range correlations between nuclei.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In the case of (6-Aminonaphthalen-1-yl)methanol derivatives, the spectrum can be divided into the aromatic region, the methylene (B1212753) bridge protons, and the protons of the amino and hydroxyl groups.

While specific data for this compound is scarce, the spectrum of its isomer, (2-aminonaphthalen-1-yl)methanol (B11914415) , provides a valuable reference. rsc.org The aromatic protons of this isomer appear in the downfield region between δ 6.9 and 8.0 ppm, with their specific shifts and coupling constants dictated by their position on the naphthalene (B1677914) ring. The benzylic protons of the -CH₂OH group appear as a singlet at δ 5.10 ppm, indicating no adjacent protons. rsc.org The amino (-NH₂) and hydroxyl (-OH) protons typically appear as broad singlets whose chemical shifts can vary depending on solvent, concentration, and temperature.

For the target compound, this compound, one would expect a similar pattern: a complex multiplet system in the aromatic region, a characteristic singlet for the -CH₂OH protons, and broad signals for the -NH₂ and -OH protons.

Table 1: ¹H NMR Data for the Isomer (2-aminonaphthalen-1-yl)methanol in CDCl₃ rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H5 | 7.94 | d, J = 8.6 Hz |

| H8 | 7.72 | d, J = 7.1 Hz |

| H4 | 7.65 | d, J = 8.7 Hz |

| H6 | 7.44 | ddd, J = 8.4, 6.9, 1.4 Hz |

| H7 | 7.25 | ddd, J = 7.9, 6.8, 0.9 Hz |

| H3 | 6.96 | d, J = 8.7 Hz |

Data sourced from a supporting information file detailing the synthesis of a related compound. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, 11 distinct signals are expected in the proton-decoupled spectrum, corresponding to the 10 carbons of the naphthalene ring and the one carbon of the hydroxymethyl group.

In the absence of data for the parent compound, the analysis of a related derivative such as (2-Amino-6-bromonaphthalen-1-yl)(phenyl)methanol illustrates the expected chemical shift regions. preprints.org The carbons of the naphthalene ring typically resonate between δ 110 and 150 ppm. The carbon atom attached to the amino group (C-2) and the carbon bearing the substituted methanol (B129727) group (C-1) would have their shifts significantly influenced by these substituents. The benzylic carbon of the -CH(OH)- group in this derivative appears at δ 68.5 ppm. preprints.org

Table 2: ¹³C NMR Data for the Derivative (2-Amino-6-bromonaphthalen-1-yl)(phenyl)methanol in DMSO-d₆ preprints.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Naphthalene Carbons | 145.1, 144.7, 131.4, 129.9, 128.4, 128.3, 127.0, 126.9, 122.1, 121.1, 116.9, 113.0 |

Note: The table presents a selection of data from a complex derivative. Full assignment requires 2D NMR techniques. Data sourced from a scientific preprint. preprints.org

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C signals, especially for complex structures like substituted naphthalenes.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would be used to establish the connectivity between protons on the naphthalene ring, helping to trace the spin systems and confirm their relative positions. justia.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs. rsc.org This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene (-CH₂) proton signal to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₁H₁₁NO. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision.

Calculated Exact Mass for C₁₁H₁₂NO⁺ ([M+H]⁺): 174.0913

Experimental HRMS data for derivatives confirms the utility of this technique. For example, the derivative (2-Amino-6-bromonaphthalen-1-yl)(phenyl)methanol (C₁₇H₁₅BrNO) has a calculated exact mass for [M+H]⁺ of 328.0386, which was found experimentally to be 328.0388, confirming its elemental composition. preprints.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200–3600 | Broad and strong band |

| Primary Amine (N-H) | Stretching | 3300–3500 | Two sharp bands (symmetric and asymmetric) |

| Primary Amine (N-H) | Bending (Scissoring) | 1590–1650 | Medium to strong band |

| Aromatic C-H | Stretching | 3000–3100 | Medium to weak bands |

| Aliphatic C-H (-CH₂) | Stretching | 2850–2960 | Medium bands (symmetric and asymmetric) |

The broad O-H stretch from the alcohol group and the two distinct N-H stretching bands from the primary amine would be key features confirming the presence of these groups. The combination of aromatic and aliphatic C-H stretches further supports the proposed structure.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound derivatives, typically recorded in a solvent like methanol, reveals absorption bands corresponding to π→π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the electronic nature of the substituents.

The amino and hydroxymethyl groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. For instance, 1-aminonaphthalene exhibits a significant red shift in its absorption spectrum compared to naphthalene, with the origin of the S₁←S₀ transition at approximately 332 nm (30,044 cm⁻¹). researchgate.net The electronic absorption spectra of these compounds in methanol generally show characteristic absorption bands. researchgate.netresearchgate.netresearchgate.net The solvent can also play a role in the position of the absorption bands.

Table 2: Typical UV-Vis Absorption Data for Aminonaphthalene Derivatives in Methanol

| Compound Type | Absorption Maxima (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Aminonaphthalene Derivatives | ~320 - 350 | ~5,000 - 10,000 |

Note: The specific λ_max and ε values will vary depending on the exact structure of the derivative.

Fluorescence spectroscopy is used to study the emission properties of molecules after they have been excited by absorbing light. This compound derivatives are expected to be fluorescent due to the extended π-system of the naphthalene core. The emission spectrum provides information about the energy difference between the excited and ground electronic states.

The fluorescence of aminonaphthalene derivatives can be influenced by the solvent environment and the nature of substituents. researchgate.netresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, is an important characteristic. For example, 1-naphthylamine (B1663977) has an emission peak at 434 nm when excited at 316 nm, resulting in a large Stokes' shift of 118 nm. aatbio.com

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined using absolute methods, such as those employing an integrating sphere, or relative methods using a standard with a known quantum yield, like rhodamine 6G (Φ_f ≈ 0.95 in ethanol). nih.govnih.govresearchgate.net The quantum yield of aminonaphthalene derivatives can vary significantly depending on their structure and environment.

Table 3: Illustrative Fluorescence Properties of Aminonaphthalene Derivatives

| Compound Type | Excitation Wavelength (λ_ex) (nm) | Emission Wavelength (λ_em) (nm) | Quantum Yield (Φ_f) |

| Aminonaphthalene Derivatives | ~320 - 350 | ~400 - 500 | Varies |

Note: These are representative values and the actual data will depend on the specific compound and measurement conditions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of this compound derivatives.

Crystal structures of related aminonaphthalene derivatives reveal important structural features. For example, in the crystal structure of a nickel complex containing a ligand derived from 8-aminonaphthalen-1-amine, the naphthalene group exhibits steric hindrance that influences the coordination geometry around the metal center. luc.eduluc.edunih.gov The planarity of the naphthalene ring system is a key feature, although some distortions can occur due to substituent effects. luc.edu Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, play a significant role in the crystal packing. nih.govresearchgate.netnih.gov These interactions can lead to the formation of extended networks in the solid state. luc.edunih.gov

A hypothetical crystal structure of this compound would likely feature hydrogen bonding between the -NH₂ and -OH groups of adjacent molecules, leading to the formation of chains or sheets. The naphthalene rings would likely engage in π-π stacking interactions, further stabilizing the crystal lattice.

Table 4: Representative Crystallographic Data for an Aminonaphthalene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

Note: The values in this table are illustrative and would need to be determined experimentally for a specific derivative of this compound.

Chromatographic Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.

HPLC is a versatile technique for the analysis and purification of non-volatile compounds. lawdata.com.tw For aminonaphthalene derivatives, a reversed-phase HPLC method would typically be used, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. jfda-online.comsbq.org.br Detection can be achieved using a UV detector set at a wavelength where the compound absorbs strongly. lawdata.com.twsbq.org.br HPLC is also used to monitor the progress of reactions and to assess the purity of the final product. researchgate.net

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself might have limited volatility, derivatization to a more volatile species could facilitate GC analysis. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide high-resolution separation and identification of components in a mixture. lawdata.com.twnih.gov

The choice between HPLC and GC depends on the volatility and thermal stability of the specific this compound derivative being analyzed. Both techniques are crucial for ensuring the purity of the compounds used in further spectroscopic and structural studies.

Theoretical and Computational Chemistry Approaches for 6 Aminonaphthalen 1 Yl Methanol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in quantum mechanics, offer a detailed understanding of the electronic nature of (6-Aminonaphthalen-1-yl)methanol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules like this compound. By approximating the electron density, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key aspects of DFT analysis include the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a molecule like this compound, DFT calculations can map the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For instance, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of negative potential (nucleophilic), while the amino and hydroxyl protons are regions of positive potential (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. Computational studies on related naphthalene (B1677914) derivatives have successfully used DFT to analyze their electronic properties and reactivity. mdpi.comresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 eV |

Note: The values in this table are illustrative and based on typical DFT results for similar aromatic amino alcohols.

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. For this compound, computational methods can simulate Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The calculation of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT can provide valuable information for structure elucidation. nih.gov Theoretical shifts for ¹H and ¹³C atoms can be correlated with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by factors such as substituent effects, conformation, and intermolecular interactions like hydrogen bonding. nih.govucl.ac.uk Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific molecular conformations in solution. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. rsc.org This approach can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the naphthalene ring system. The positions of these absorptions can be influenced by the amino and hydroxymethyl substituents.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 7.0 - 8.0 ppm |

| ¹H NMR | Chemical Shift (CH₂-OH) | ~4.7 ppm |

| ¹H NMR | Chemical Shift (NH₂) | 3.5 - 5.0 ppm |

| ¹³C NMR | Chemical Shift (Ar-C) | 110 - 140 ppm |

| UV-Vis | λ_max 1 (π→π*) | ~250 nm |

Note: These predicted values are based on typical ranges for naphthalene derivatives and are subject to variation based on the specific computational method and solvent model used. pdx.edupitt.eduresearchgate.net

The study of excited states is crucial for understanding the photophysical properties of this compound, such as its fluorescence and phosphorescence behavior. Computational methods, particularly TD-DFT and other advanced techniques, can calculate the energies of various singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) excited states. nih.govmdpi.com

The analysis includes determining the vertical excitation energies, which correspond to the energy required for an electronic transition without any change in the molecular geometry (Franck-Condon principle). The nature of these transitions (e.g., π→π, n→π) can also be identified. The energy difference between the first excited singlet state (S₁) and the ground state (S₀) is related to the molecule's fluorescence, while the S₁-T₁ energy gap influences the efficiency of intersystem crossing, a process that populates the triplet state. Studies on naphthalene and its derivatives have shown that both localized and excimer triplet states can exist, which have distinct spectroscopic signatures. nih.govresearchgate.net

Table 3: Illustrative Calculated Excited State Properties

| Property | Description | Representative Value |

|---|---|---|

| S₀ → S₁ Excitation Energy | Energy for the lowest singlet excited state | 3.65 eV (340 nm) |

| S₀ → T₁ Excitation Energy | Energy for the lowest triplet excited state | 2.80 eV (443 nm) |

Note: These values are representative for aminonaphthalene systems and are derived from computational studies on related molecules. nih.govmdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are used to explore the conformational landscape of this compound. nih.govnih.gov The molecule possesses conformational flexibility, particularly around the C-C and C-O single bonds of the hydroxymethyl group and the C-N bond of the amino group.

Conformational analysis aims to identify the low-energy conformers (stable shapes) of the molecule and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the most stable conformations. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it samples different conformations at a given temperature. nih.gov Understanding the preferred conformation is essential as it influences the molecule's physical properties, reactivity, and biological interactions.

Intermolecular Interactions and Solid-State Packing Simulations

In the solid state, molecules of this compound interact with each other to form a crystal lattice. Computational simulations can predict the most likely crystal packing arrangements and analyze the intermolecular forces that stabilize the crystal structure.

Hydrogen bonds are expected to be the most significant intermolecular interactions in the crystal structure of this compound, given the presence of both amino (-NH₂) and hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors. libretexts.org

Table 4: Typical Hydrogen Bond Parameters in Related Naphthalene Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···O | ~0.90 | ~2.10 | ~3.00 | ~170 |

| O-H···N | ~0.95 | ~1.90 | ~2.85 | ~175 |

Note: Data is based on crystallographic and computational studies of aminophenols and aminonaphthols. nih.govnih.gov

Pi-Stacking Interactions in Naphthalene Assemblies

Pi-stacking (π-stacking) interactions are crucial noncovalent forces that govern the self-assembly and crystal engineering of aromatic molecules, including naphthalene derivatives. researchgate.netmdpi.com These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. In assemblies of naphthalene-containing molecules, π-stacking plays a significant role in stabilizing structures and influencing material properties. nih.govrsc.org

Computational methods, particularly high-level quantum chemical calculations, are essential for quantifying the strength and nature of these interactions. The geometry of the stacked dimer significantly affects the interaction energy. Common arrangements include the sandwich, parallel-displaced, and T-shaped configurations. For naphthalene dimers, the parallel-displaced geometry is often the most stable. The presence of substituents, such as the amino (-NH₂) and methanol (B129727) (-CH₂OH) groups in this compound, is expected to modulate these interactions significantly. The electron-donating amino group increases the electron density of the naphthalene π-system, which can influence the electrostatic component of the stacking interaction.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational tool used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. Studies on similar aromatic dimers consistently show that dispersion forces are the dominant attractive contributor to π-stacking. rsc.org

Table 1: Illustrative Interaction Energy Decomposition for a Naphthalene Dimer (Parallel-Displaced) based on SAPT Analysis

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -1.5 |

| Exchange (Repulsion) | +4.0 |

| Induction | -0.5 |

| Dispersion | -7.0 |

| Total Interaction Energy | -5.0 |

Note: This table provides representative values for a naphthalene dimer to illustrate the typical contributions to the interaction energy. Specific values for this compound would require dedicated calculations.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, the Hirshfeld surface provides a detailed picture of how molecules interact with their neighbors.

For a molecule like this compound, a Hirshfeld analysis would be based on its single-crystal X-ray diffraction data. The surface is often mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing key interactions such as hydrogen bonds and close van der Waals contacts. These interactions are then quantified using 2D fingerprint plots, which summarize the distribution of intermolecular contact distances.

Table 2: Exemplary Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Naphthalene Derivative.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 31.0% |

| O···H / H···O | 43.7% |

| C···H / H···C | 8.5% |

| C···C | 5.2% |

| N···H / H···N | 4.1% |

| Other | 7.5% |

Note: Data adapted from a study on N-(6-acetyl-1-nitro-naphthalen-2-yl)acetamide to illustrate the expected contact contributions for a functionalized naphthalene. nih.govnortheastern.edu

Solvent Effects on Electronic and Optical Properties: A Computational Perspective

The electronic and optical properties of a molecule, such as its UV-visible absorption spectrum, can be significantly influenced by its solvent environment. This phenomenon, known as solvatochromism, can be effectively studied using computational methods like Time-Dependent Density Functional Theory (TD-DFT) combined with a continuum solvation model, such as the Polarizable Continuum Model (PCM).

For this compound, which possesses a permanent dipole moment due to its polar amino and methanol groups, the interaction with solvent molecules is expected to alter the energies of its frontier molecular orbitals (HOMO and LUMO). In polar solvents, the ground and excited states can be stabilized to different extents, leading to shifts in the absorption maxima (λmax). Generally, polar molecules exhibit a bathochromic (red) shift in polar solvents for π→π* transitions.

A computational study would involve optimizing the molecule's geometry in the gas phase and in various solvents of differing polarity (e.g., cyclohexane, acetone, ethanol (B145695), water). Subsequently, TD-DFT calculations would be performed to predict the electronic transitions. By comparing the calculated λmax values across different solvents, one can predict the solvatochromic behavior and gain insight into the nature of the electronic transitions.

Table 3: Hypothetical TD-DFT Calculated Absorption Maxima (λmax) for this compound in Different Solvents.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Solvatochromic Shift (nm) |

| Gas Phase | 1 | 315 | - |

| Cyclohexane | 2.0 | 318 | +3 |

| Acetone | 20.7 | 325 | +10 |

| Ethanol | 24.6 | 328 | +13 |

| Water | 78.4 | 332 | +17 |

Note: This table presents hypothetical data to illustrate the expected trend of bathochromic shifts with increasing solvent polarity for a polar naphthalene derivative.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. Using DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. This allows for the calculation of activation energies, which determine the reaction kinetics, and reaction enthalpies, which indicate thermodynamic feasibility.

A plausible synthesis for this compound could involve the reduction of a precursor like 6-amino-1-naphthaldehyde (B11914057) or a derivative of 6-amino-1-naphthoic acid. For instance, the reduction of an aldehyde with a hydride source like NaBH₄ is a common synthetic route.

A computational investigation of this reaction mechanism would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactant (aldehyde-hydride complex), the transition state, and the product (alkoxide).

Transition State Search: Employing algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to locate the first-order saddle point corresponding to the transition state.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

This analysis provides a detailed, step-by-step understanding of the bond-breaking and bond-forming processes.

Table 4: Illustrative Computed Relative Energies for a Hypothetical Aldehyde Reduction Step.

| Species | Description | Relative Energy (kcal/mol) |

| R + Nu | Reactants (Aldehyde + Hydride) | 0.0 |

| TS | Transition State | +12.5 |

| P | Product (Alkoxide) | -20.0 |

Note: This table shows exemplary energy values for a generic nucleophilic addition to a carbonyl, illustrating the typical energy profile that would be calculated for a proposed reaction mechanism.

Applications and Advanced Materials Research Utilizing 6 Aminonaphthalen 1 Yl Methanol As a Versatile Building Block

Engineering of Complex Organic Architectures

The unique combination of amino and methanol (B129727) functionalities on the naphthalene (B1677914) scaffold of (6-Aminonaphthalen-1-yl)methanol makes it an ideal starting point for constructing intricate organic structures. These functionalities can be selectively reacted to build up molecular complexity, leading to novel heterocyclic systems, supramolecular assemblies, and elements for molecular recognition.

Precursor for Heterocyclic Compound Synthesis

The aminonaphthalene moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The amino group can participate in cyclization reactions to form fused ring systems. For instance, aminonaphthalene derivatives are key starting materials in the synthesis of benzo[f]quinazolines. These reactions often involve a sequence of palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization to construct the final polycyclic structure. beilstein-journals.orgnih.govnih.gov The methodology generally tolerates a variety of functional groups, allowing for the creation of a library of derivatives with diverse electronic and steric properties. beilstein-journals.orgnih.gov

Similarly, the reaction of aminonaphthalene precursors with other reagents can lead to the formation of other complex heterocyclic systems. The specific reactivity of the amino group, combined with the potential for the hydroxymethyl group to be converted into other functionalities, opens avenues for creating a wide array of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Scaffold for Supramolecular Assemblies and Host-Guest Systems

The rigid and planar naphthalene core of this compound makes it an excellent scaffold for the construction of supramolecular assemblies and host-guest systems. grafiati.com Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-defined structures. youtube.comyoutube.com The amino and hydroxymethyl groups of this compound are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into predictable patterns. grafiati.com

Naphthalene diimides, which are related naphthalene derivatives, have been extensively used in the creation of host-guest systems and self-assembling materials. rsc.org These systems can form complex architectures like nanorods and organogels. grafiati.com The ability of these assemblies to interact with guest molecules is a key feature, with potential applications in areas such as drug delivery and chemical sensing. The principles governing the self-assembly of these related compounds suggest that this compound could be similarly employed to create novel supramolecular structures.

| Type of Interaction | Relevant Functional Group | Potential Supramolecular Structure |

| Hydrogen Bonding | Amino (-NH2), Hydroxymethyl (-CH2OH) | Chains, sheets, helices |

| π-π Stacking | Naphthalene Ring | Stacked aggregates, columns |

| Host-Guest Interactions | Cavities formed by self-assembly | Encapsulation complexes |

Development of Molecular Recognition Elements

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds and is fundamental to many biological and chemical processes. youtube.comyoutube.com The well-defined structure of the aminonaphthalene core, combined with the hydrogen-bonding capabilities of its functional groups, makes this compound a promising candidate for the development of molecular recognition elements.

Derivatives of aminonaphthalene have been shown to act as receptors for various molecules. For example, naphthalene diimide amphiphiles functionalized with specific recognition motifs can selectively bind to adenosine (B11128) phosphates, leading to a change in the chirality of the self-assembled structure. rsc.org This demonstrates the potential for creating highly selective sensors and responsive materials. The ability to modify both the amino and hydroxymethyl groups of this compound would allow for the fine-tuning of its binding properties to target specific guest molecules. nih.gov

Integration into Advanced Functional Materials

The photophysical properties inherent to the naphthalene ring system, along with the synthetic versatility of the amino and methanol groups, position this compound as a valuable component in the design of advanced functional materials. These materials can exhibit unique luminescent, photonic, and sensing properties.

Luminescent and Photonic Materials Design

Naphthalene derivatives are well-known for their fluorescence, making them key components in the design of luminescent and photonic materials. mdpi.com The naphthalene core acts as a chromophore, and its emission properties can be tuned by the attachment of different functional groups. Polymers containing naphthalene units have been developed for use in polymer light-emitting diodes (PLEDs) and other electronic devices. researchgate.netsigmaaldrich.com

The amino group on the naphthalene ring can act as an electron-donating group, which can significantly influence the photophysical properties of the molecule, often leading to a red-shift in the emission spectrum. By incorporating this compound into polymer chains or other molecular architectures, it is possible to create materials with tailored emission colors and quantum yields. For instance, copolymers of naphthalene derivatives have been shown to be efficient blue emitters. sigmaaldrich.com

| Material Type | Key Feature of Naphthalene Derivative | Potential Application |

| Fluorescent Polymers | Naphthalene chromophore in the main or side chain | Polymer Light-Emitting Diodes (PLEDs) |

| Small-Molecule Emitters | Tunable emission via functional groups | Organic Light-Emitting Diodes (OLEDs) |

| Photonic Crystals | Self-assembly of naphthalene-based units | Optical switches, waveguides |

Components in Sensor Development

The fluorescence of naphthalene derivatives is often sensitive to their local environment, a property that can be exploited in the development of chemical sensors. nih.gov Fluorescent sensors operate by changing their emission intensity or wavelength upon binding to a specific analyte. The aminonaphthalene scaffold is a common structural motif in fluorescent chemosensors. rsc.org

For example, fluorescent probes based on naphthalene derivatives have been designed to detect metal ions like Al³⁺. mdpi.commdpi.com The binding of the metal ion to a recognition site on the molecule alters the electronic structure and, consequently, the fluorescence output. Similarly, aminonaphthalimide-based sensors have been developed for the detection of hazardous chemicals. rsc.org The dual functionality of this compound provides a platform for creating sensors where one group binds the analyte and the other can be used to tune the photophysical properties or attach the sensor to a surface.

Catalytic and Ligand Applications

The bifunctional nature of this compound, featuring both a nucleophilic amino group and a hydroxylmethyl group on a rigid naphthalene scaffold, makes it an attractive building block for the synthesis of novel ligands for transition metal catalysis. The amino and hydroxyl moieties can act as coordination sites, forming stable chelate complexes with a variety of metal centers. The naphthalene backbone provides steric bulk and can influence the electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

While specific catalytic applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in ligands used for various catalytic transformations. For instance, aminophenol-based ligands are known to form stable complexes with transition metals like manganese, which have shown efficacy in catalytic oxidation reactions. These complexes can catalyze the aerobic oxidation of substrates such as o-aminophenol to 2-aminophenoxazin-3-one. nih.gov

The general approach involves the synthesis of Schiff base ligands through the condensation of the amino group of a molecule like this compound with an appropriate aldehyde or ketone. These Schiff base ligands, often in combination with the hydroxyl group, can then be complexed with transition metals. The catalytic performance of such complexes is highly dependent on the nature of the metal, the coordination geometry, and the steric and electronic effects of the ligand.

Table 1: Potential Catalytic Applications of this compound-Derived Ligands

| Catalyst Type | Potential Reaction | Substrate Example | Product Example |

| Manganese(III) Complexes | Aerobic Oxidation | o-Aminophenol | 2-Aminophenoxazin-3-one |

| Copper(II) Complexes | Oxidation of Alcohols | Benzyl (B1604629) alcohol | Benzaldehyde |

| Iron(III) Complexes | C-H Activation | Alkanes | Alcohols/Ketones |

| Palladium(II) Complexes | Cross-Coupling Reactions | Aryl halides | Biaryls |

It is important to note that the data in Table 1 is based on the known reactivity of structurally related aminophenol and naphthalenyl ligands and represents potential, rather than experimentally verified, applications for ligands specifically derived from this compound. Further research is required to synthesize and evaluate the catalytic efficacy of such complexes.

Organic Electronics and Optoelectronics

Naphthalene derivatives are widely recognized for their excellent photophysical properties, including high fluorescence quantum yields and good thermal stability, making them promising materials for organic electronics and optoelectronics. The incorporation of an amino group and a hydroxylmethyl group, as in this compound, can further modulate these properties. The amino group can act as an electron donor, while the naphthalene ring serves as a robust chromophore.

The photophysical properties of such compounds are crucial for their application in optoelectronic devices. These properties include absorption and emission maxima, fluorescence quantum yield, and lifetime. These parameters are often solvent-dependent, indicating the influence of the local environment on the electronic transitions of the molecule.

Table 2: Representative Photophysical Properties of Naphthalene-Based Fluorophores

| Compound/Derivative Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| Naphthalene | 275 | 321 | 0.23 |

| 1-Naphthol | 290 | 354 | 0.29 |

| 2-Naphthylamine (B18577) | 335 | 415 | 0.45 |

| Dansyl derivatives | ~340 | ~520 | Variable |

The data in Table 2 provides a general overview of the photophysical properties of representative naphthalene derivatives to illustrate the range of properties achievable within this class of compounds. The specific values for this compound and its derivatives would require experimental determination.

Synthetic Probes and Tools in Chemical Biology

The unique structural and photophysical properties of this compound make it a valuable scaffold for the development of synthetic probes and tools for chemical biology research. The naphthalene moiety provides a fluorescent signaling unit, while the amino and hydroxylmethyl groups offer convenient handles for further chemical modification and attachment to biomolecules or recognition units.

Design and Synthesis of Molecular Probes with Tunable Properties

Molecular probes based on naphthalene derivatives are designed to detect and quantify specific analytes, such as metal ions or biomolecules, through changes in their fluorescence properties. The design strategy often involves coupling the naphthalene fluorophore to a specific receptor unit that selectively interacts with the target analyte. This interaction then modulates the fluorescence output of the probe, leading to a "turn-on" or "turn-off" response.

The amino group of this compound is a key functional group for the synthesis of such probes. It can be readily derivatized to introduce various recognition moieties. For example, it can be converted into a Schiff base, an amide, or a sulfonamide to create receptors for different analytes. The inherent fluorescence of the naphthalene core can be tuned by these modifications, allowing for the development of probes with specific excitation and emission wavelengths suitable for biological imaging.

While specific examples of probes derived directly from this compound are not widely reported, the principles of probe design using aminonaphthalene scaffolds are well-established. For instance, fluorescent probes for metal ions often utilize chelating groups that, upon binding to the metal, alter the electronic properties of the fluorophore and thus its emission. nih.gov

Table 3: Design Strategies for this compound-Based Molecular Probes

| Target Analyte | Proposed Recognition Moiety (Modification of Amino Group) | Sensing Mechanism |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Schiff base with a chelating aldehyde (e.g., salicylaldehyde) | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) |

| pH | Protonatable amine or derivatized functional group | pH-dependent fluorescence quenching or enhancement |

| Anions (e.g., F⁻, CN⁻) | Hydrogen-bond donating groups (e.g., urea, thiourea) | Anion-induced changes in hydrogen bonding network affecting fluorescence |

| Biomolecules (e.g., proteins, DNA) | Reactive groups for covalent labeling (e.g., isothiocyanate, maleimide) | Covalent attachment leading to localized fluorescence |

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of molecules with optimized properties, including molecular probes and therapeutic agents. ijnrd.orgnih.govfiveable.menih.govresearchgate.net In the context of designing probes based on this compound, SAR studies would involve synthesizing a library of derivatives with systematic variations in their structure and evaluating how these changes affect their sensing properties, such as selectivity, sensitivity, and fluorescence response.

Key structural features of this compound that can be modified for SAR studies include:

The Amino Group: Derivatization of the amino group to introduce different recognition moieties is a primary strategy. The nature of the substituent (e.g., alkyl, aryl, acyl) can influence the binding affinity and selectivity for the target analyte.

The Hydroxymethyl Group: This group can be modified to alter the solubility and cell permeability of the probe. It can also be used as a secondary coordination site or a point of attachment for other functional groups.

The Naphthalene Ring: Substitution on the naphthalene ring can be used to fine-tune the photophysical properties of the fluorophore, such as shifting the excitation and emission wavelengths or improving the quantum yield.

A hypothetical SAR study for a series of metal ion probes derived from this compound might involve evaluating the binding constants and fluorescence enhancement for different metal ions.

Table 4: Hypothetical SAR Data for this compound-Derived Probes for Zn²⁺ Detection

| Probe Derivative (Modification on Amino Group) | Binding Affinity (Ka, M⁻¹) for Zn²⁺ | Fluorescence Enhancement (I/I₀) | Selectivity over Cd²⁺ |

| Unmodified | Low | 1.2 | Low |

| Schiff base with Salicylaldehyde | 1.5 x 10⁴ | 15 | Moderate |

| Schiff base with 2-Pyridinecarboxaldehyde | 5.8 x 10⁴ | 25 | High |

| N-Tosylamide | 2.1 x 10³ | 5 | Low |

This hypothetical data illustrates how systematic modifications to the core structure of this compound could lead to the identification of a probe with optimized properties for a specific application. The goal of such a study would be to establish a clear relationship between the chemical structure of the probe and its sensing performance.

Q & A

Q. Challenges :

- Disorder : Aromatic rings or flexible hydroxymethyl groups may exhibit positional disorder, requiring PART instructions in SHELXL .

- Hydrogen bonding ambiguity : Difference Fourier maps resolve H-atom positions in O–H···N networks, but low-resolution data may necessitate constraints .

What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

Advanced

Contradictions (e.g., unexpected NMR splitting or MS fragments) are addressed via:

- Multi-technique validation : Cross-check 2D NMR (HSQC, HMBC) with IR and X-ray data to confirm connectivity .

- Computational modeling : DFT calculations (Gaussian 16) predict NMR chemical shifts or optimize geometry, identifying tautomers or rotamers .

- Impurity analysis : HPLC-MS (C18 column, acetonitrile/water gradient) detects side products from incomplete reduction or oxidation .

How do computational docking studies elucidate the interaction of this compound with biological targets?

Advanced

Workflow :

- Target preparation : Retrieve protein structures (e.g., kinases) from the PDB. Remove water molecules and add polar hydrogens using AutoDock Tools.

- Ligand preparation : Optimize the compound’s geometry with Avogadro (MMFF94 force field) and generate PDBQT files.

- Docking : AutoDock Vina screens binding poses, scoring interactions (e.g., hydrogen bonds between the hydroxymethyl group and Asp86 in β-tubulin) .

- Validation : Compare docking scores (ΔG ~ −8.5 kcal/mol) with experimental IC₅₀ values from enzyme assays .

What are the key physical and chemical properties of this compound that influence its reactivity in organic synthesis?

Q. Basic

- Solubility : Moderately soluble in polar solvents (DMSO, ethanol) but insoluble in hexane due to hydrogen-bonding capacity .

- Acid-base behavior : The amino group (pKa ~4.5) protonates under acidic conditions, enhancing electrophilic substitution at the naphthalene ring .

- Oxidative sensitivity : The hydroxymethyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), requiring inert storage conditions .

How does the presence of amino and hydroxyl groups in this compound affect its hydrogen-bonding patterns in crystal packing?

Advanced

In crystal lattices, the compound forms:

- Intramolecular H-bonds : O–H···N between hydroxymethyl and amino groups (distance ~2.8 Å, angle ~150°) .

- Intermolecular networks : Chains via N–H···O and O–H···π interactions, stabilizing layered structures. Hirshfeld surface analysis (CrystalExplorer) quantifies contributions (e.g., H···H = 45%, O···H = 30%) .

What purification methods are recommended for isolating this compound from reaction mixtures?

Q. Basic

- Column chromatography : Silica gel (230–400 mesh) with eluents like ethyl acetate/hexane (3:7 v/v). Monitor fractions via TLC (Rf ~0.4 in same solvent) .

- Recrystallization : Use ethanol/water (8:2) at 4°C to isolate high-purity crystals (>98% by HPLC) .

- Acid-base extraction : Partition between dichloromethane (organic phase) and dilute HCl (aqueous phase) to remove unreacted amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.